Hydroxymethylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxymethylboronic acid is a boronic acid derivative with the chemical formula CH₅BO₃. It is a versatile compound widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxymethylboronic acid can be synthesized through several methods. One common approach involves the reaction of boronic acid with formaldehyde under basic conditions. Another method includes the hydrolysis of boronic esters, which are prepared by the reaction of boronic acids with alcohols in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of protective groups to prevent unwanted side reactions and the application of purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxymethylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium in Suzuki-Miyaura coupling reactions .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, borates, and boranes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hydroxymethylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hydroxymethylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a molecular recognition agent in various applications. The compound can interact with specific molecular targets, such as enzymes and receptors, through these reversible bonds, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Hydroxymethylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and methylboronic acid. While all these compounds share the ability to form reversible covalent bonds with diols, this compound is unique in its enhanced water solubility and lower pKa value, making it more suitable for applications in aqueous environments .
List of Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Eigenschaften
Molekularformel |
CH5BO3 |
---|---|
Molekulargewicht |
75.86 g/mol |
IUPAC-Name |
hydroxymethylboronic acid |
InChI |
InChI=1S/CH5BO3/c3-1-2(4)5/h3-5H,1H2 |
InChI-Schlüssel |
WLVJMFFJFXQUGK-UHFFFAOYSA-N |
Kanonische SMILES |
B(CO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.